molecular formula C16H21N3O2 B7546497 2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Cat. No. B7546497
M. Wt: 287.36 g/mol
InChI Key: NOGSEJJTWCQVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is commonly referred to as MMMP, and it has been shown to have a variety of effects on the body. In

Mechanism of Action

The mechanism of action of MMMP is not fully understood. However, studies have suggested that MMMP may work by inhibiting the activity of certain enzymes in the body. For example, Li et al. (2016) found that MMMP inhibited the activity of a protein called AKT, which is involved in cell growth and survival. Wang et al. (2017) found that MMMP increased the activity of a protein called NF-κB, which is involved in the immune response. These studies suggest that MMMP may have a variety of effects on the body through its interactions with specific proteins.
Biochemical and Physiological Effects:
MMMP has been shown to have a variety of biochemical and physiological effects on the body. For example, Li et al. (2016) found that MMMP inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Wang et al. (2017) found that MMMP increased the activity of immune cells by enhancing the production of cytokines, which are signaling molecules involved in the immune response. These studies suggest that MMMP may have potential therapeutic applications in cancer and immunology.

Advantages and Limitations for Lab Experiments

MMMP has several advantages and limitations for use in lab experiments. One advantage is that it has been shown to have potent biological effects, making it a useful tool for studying cellular processes. Another advantage is that it can be synthesized relatively easily using standard laboratory techniques. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret experimental results. Additionally, its effects may be cell type-specific, meaning that it may not be effective in all experimental systems.

Future Directions

There are several future directions for research on MMMP. One direction is to further investigate its mechanism of action and identify specific protein targets. This could lead to the development of new drugs that target these proteins. Another direction is to investigate its potential use in combination with other drugs for cancer therapy. Finally, more research is needed to understand its effects on the immune system and its potential use in immunotherapy.

Synthesis Methods

The synthesis method for MMMP involves several steps. First, 2-methylbenzylamine is reacted with 3-methyl-5-oxo-1,2-oxazole to form 2-methyl-N-(3-methyl-1,2-oxazol-5-yl)benzylamine. This intermediate is then reacted with 2-chloro-N-methylpropanamide to form MMMP. The synthesis of MMMP has been described in detail in a study by Li et al. (2016).

Scientific Research Applications

MMMP has been studied for its potential use in scientific research. One study by Li et al. (2016) investigated the effects of MMMP on the growth of cancer cells. The study found that MMMP inhibited the growth of cancer cells in vitro and in vivo. Another study by Wang et al. (2017) investigated the effects of MMMP on the immune system. The study found that MMMP increased the activity of immune cells in vitro and in vivo. These studies suggest that MMMP may have potential applications in cancer research and immunology.

properties

IUPAC Name

2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-7-5-6-8-14(11)10-19(4)13(3)16(20)17-15-9-12(2)18-21-15/h5-9,13H,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGSEJJTWCQVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN(C)C(C)C(=O)NC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.